

Application Notes: STING Agonist in Combination with Anti-PD-1 Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic natural ligands, triggering the pathway to bridge innate and adaptive immunity. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which promote the maturation of dendritic cells (DCs), enhance antigen presentation, and recruit cytotoxic CD8+ T cells into the tumor microenvironment (TME).[1][2]

However, a key consequence of STING activation is the upregulation of Programmed Death-Ligand 1 (PD-L1) on both tumor and immune cells.[3][4] This can create an adaptive resistance mechanism, allowing cancer cells to evade the newly recruited T cells. This observation provides a strong rationale for combining STING agonists with immune checkpoint inhibitors, specifically anti-PD-1 or anti-PD-L1 antibodies.[1][5] This combination therapy aims to "inflame" immunologically "cold" tumors with the STING agonist and then unleash the subsequent T cell response by blocking the PD-1/PD-L1 inhibitory axis.[1][6]

Mechanism of Action & Rationale for Combination

The cGAS-STING pathway is an innate immune sensing mechanism that detects cytosolic DNA, a danger signal often present in the context of viral infection or cellular damage within the TME.[7][8] STING agonists, typically cyclic dinucleotides (CDNs), directly bind to and activate

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the STING protein on the endoplasmic reticulum. This initiates a signaling cascade resulting in the phosphorylation of IRF3 and NF-κB, leading to the transcription of Type I IFNs and inflammatory cytokines.[5][8]

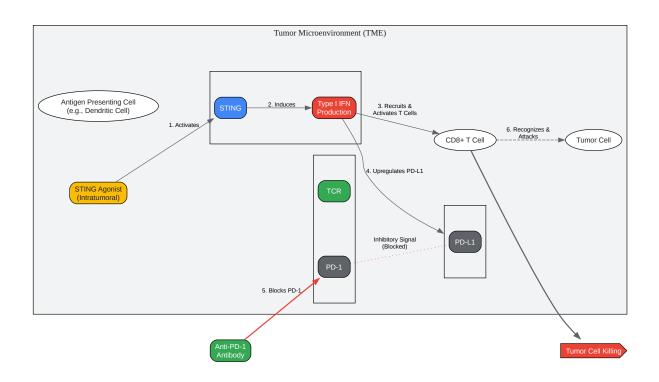
The produced Type I IFNs are critical for anti-tumor immunity, leading to:

- Enhanced Dendritic Cell (DC) Function: Increased maturation and antigen presentation capabilities.[8][9]
- T Cell Priming and Recruitment: Promotion of tumor-specific CD8+ T cell priming and infiltration into the tumor.[2][10]
- Natural Killer (NK) Cell Activation: Stimulation of NK cell cytotoxic functions.[3][11]

The combination with anti-PD-1 therapy is synergistic. The STING agonist converts the TME from a non-inflamed to an inflamed state, but also induces PD-L1 expression. The anti-PD-1 antibody then blocks the interaction between PD-1 on activated T cells and PD-L1 on tumor cells, preventing T cell exhaustion and enabling a sustained anti-tumor attack.[1][4]

Caption: The STING signaling cascade activated by a synthetic agonist.





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Caption: Synergistic anti-tumor activity of STING agonist and anti-PD-1.

Preclinical Data Summary

The combination of STING agonists with anti-PD-1/PD-L1 blockade has demonstrated superior anti-tumor efficacy in numerous preclinical syngeneic mouse models compared to either monotherapy.

Table 1: In Vivo Efficacy of STING Agonist + Anti-PD-1/PD-L1 Combination Therapy



Tumor Model	Mouse Strain	STING Agonist (Dose/Rout e)	Combinatio n Agent	Key Outcomes & Efficacy	Reference(s
B16F10- EGFR Melanoma	C57BL/6	STING ADC (200 µg, i.p.)	Anti-PD-L1	Synergized to achieve superior antitumor efficacy and complete tumor remission.	[3]
B16F10 Melanoma	C57BL/6	ADU S-100 (5 μg, i.t.)	Not Specified	Slowed melanoma growth, enhanced CD8+ T cell and DC infiltration.	[12]
CT26 Colon Carcinoma	BALB/c	BMS-986301 (single dose, i.t.)	Anti-PD-1	80% complete regression of injected and non-injected tumors (vs. 0% with anti- PD-1 alone).	[2]
ID8 Ovarian Cancer	C57BL/6	2'3'-c-di- AM(PS)2 (Rp, Rp)	Anti-PD-1	Combination with carboplatin and anti-PD-1 resulted in the longest survival.	[9]



Tumor Model	Mouse Strain	STING Agonist (Dose/Rout e)	Combinatio n Agent	Key Outcomes & Efficacy	Reference(s
Pancreatic (KPC model)	C57BL/6	BMS-986301 (i.m.)	Anti-PD-1 + Anti-CTLA-4	Significantly prolonged survival compared to dual checkpoint inhibitors alone.	[13]

| B16F10 Lung Metastasis | C57BL/6 | STING-LNP (6 μ g c-di-GMP, i.v.) | Anti-PD-1 (50 μ g, i.p.) | Significantly inhibited tumor growth and overcame anti-PD-1 resistance. |[11] |

Table 2: Immunomodulatory Effects of STING Agonist Therapy in the TME



Effect	Cell Type(s)	Observation	Reference(s)
Innate Immune Activation	Dendritic Cells (DCs)	Increased numbers of CD103+ DCs in the TME.	[14]
	Natural Killer (NK) Cells	Marked increase in the percentage of activated (CD69+) NK cells in tumors and draining lymph nodes.	[3]
	Macrophages	Promoted M2 to M1 polarization of tumorassociated macrophages.	[3]
Adaptive Immune Activation	CD8+ T Cells	Significant increase in activated (CD69+, PD-1+) and tumorinfiltrating CD8+ T cells. Increased CD8/CD4 ratio in tumors.	[3][14]
	CD4+ T Cells	Activation of CD4+ T cells observed in tumors and draining lymph nodes.	[3]

| Checkpoint Upregulation | Tumor & Immune Cells | Increased expression of PD-L1 on both CD45- (tumor) and CD45+ (immune) cells. |[3][4] |

Clinical Data Summary

Clinical translation has been initiated to evaluate the safety and efficacy of this combination. Early phase trials have shown that the combination is generally well-tolerated, although efficacy signals have been modest, highlighting the challenges in translating potent preclinical activity.



Table 3: Summary of Phase Ib Clinical Trial of MIW815 (ADU-S100) + Spartalizumab (Anti-PD-1)

Parameter	Details		
Study Design	Open-label, multicenter, dose-escalation Phase Ib study.[15][16]		
Patient Population	106 patients with advanced/metastatic solid tumors or lymphomas.[5][15]		
Treatment Regimen	Intratumoral MIW815 (50–3,200 µg) weekly or every 4 weeks + fixed-dose intravenous spartalizumab (400 mg) every 4 weeks.[15][16]		
Safety & Tolerability	Combination was well tolerated; Maximum Tolerated Dose (MTD) was not reached.[15][16] [17]		
Common Adverse Events	Pyrexia (22%), injection site pain (20%), diarrhea (11%).[5][15][16]		
Efficacy	Minimal anti-tumor responses observed.[15][18]		
Overall Response Rate (ORR)	10.4%.[5][15][16]		

| Conclusion | The combination is safe but demonstrated limited clinical efficacy in a broad patient population, underscoring the need for better patient selection and potentially more potent next-generation agonists.[5][15] |

Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general framework for evaluating the combination of a STING agonist and an anti-PD-1 antibody in a subcutaneous mouse tumor model.

Materials:



- 6-8 week old C57BL/6 mice
- B16-F10 melanoma cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- STING agonist (e.g., ADU S-100), formulated in a suitable vehicle
- InVivoMAb anti-mouse PD-1 antibody (or similar)
- Calipers, syringes, and needles

Procedure:

- Tumor Implantation:
 - Culture B16-F10 cells to ~80% confluency.
 - Harvest and wash cells with sterile PBS. Resuspend to a concentration of 5 x 10⁶ cells/mL.
 - Subcutaneously inject 1 x 10⁶ cells (in 200 μL PBS) into the right flank of each mouse.
- Tumor Growth Monitoring & Randomization:
 - Allow tumors to establish and grow. Begin measurements ~5-7 days post-implantation.
 - Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula:
 Volume = 0.5 x (Length x Width²).
 - When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle Control (i.t.) + Isotype Control (i.p.)
 - Group 2: STING Agonist (i.t.) + Isotype Control (i.p.)



- Group 3: Vehicle Control (i.t.) + Anti-PD-1 (i.p.)
- Group 4: STING Agonist (i.t.) + Anti-PD-1 (i.p.)
- Treatment Administration:
 - STING Agonist (Intratumoral i.t.): On specified days (e.g., Days 10, 14, and 17 post-implantation), administer a low dose of STING agonist (e.g., 5-50 μg in 50 μL vehicle) directly into the tumor.[12]
 - Anti-PD-1 Antibody (Intraperitoneal i.p.): On specified days (e.g., Days 10, 13, 16 post-implantation), administer the anti-PD-1 antibody (e.g., 200 μg in 100 μL PBS) via intraperitoneal injection.[11]
- Endpoints & Analysis:
 - Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint size.
 - Monitor animal body weight and overall health.
 - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, IHC).
 - Analyze data by plotting mean tumor volume over time for each group and perform statistical analysis (e.g., two-way ANOVA).

Caption: Workflow for a preclinical in vivo combination therapy study.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of immune cells from excised tumors.

Materials:

Excised tumors



- Tumor Dissociation Kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase, DNase I)
- RPMI medium, 70 μm cell strainers, red blood cell lysis buffer
- FACS buffer (PBS + 2% FBS)
- Fc Block (anti-CD16/32)
- Fluorescently-conjugated antibodies (e.g., anti-CD45, CD3, CD8, CD4, NK1.1, CD11c, PD-1, CD69)
- Live/Dead fixable viability dye
- Flow cytometer

Procedure:

- Tumor Dissociation:
 - Weigh and mince the excised tumor tissue into small pieces in a petri dish containing RPMI.
 - Transfer to a gentleMACS C Tube with enzyme cocktail as per the manufacturer's protocol.
 - Run the gentleMACS Dissociator program. Incubate at 37°C for 30-60 minutes with agitation.
 - Stop dissociation by adding RPMI with FBS.
- Single-Cell Suspension Preparation:
 - $\circ\,$ Pass the dissociated tissue through a 70 μm cell strainer to obtain a single-cell suspension.
 - Centrifuge, discard supernatant, and perform red blood cell lysis if necessary.
 - Wash cells with FACS buffer and count them.



Cell Staining:

- Resuspend up to 1-2 x 10⁶ cells per well/tube in 50 μL of FACS buffer.
- Stain with a Live/Dead viability dye according to the manufacturer's instructions to exclude dead cells.
- Wash the cells.
- Block Fc receptors by incubating with Fc Block for 10 minutes at 4°C.
- Add the prepared cocktail of fluorescently-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- Data Acquisition & Analysis:
 - Resuspend cells in 300-500 μL of FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then
 on CD45+ leukocytes. From there, identify specific populations (e.g., CD3+CD8+ for
 cytotoxic T cells, CD11c+ for DCs) and assess their activation (CD69+) and exhaustion
 (PD-1+) markers.[3][14]

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